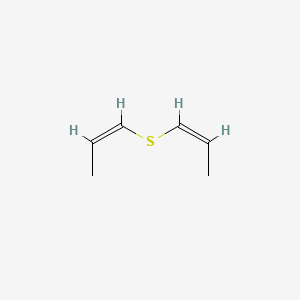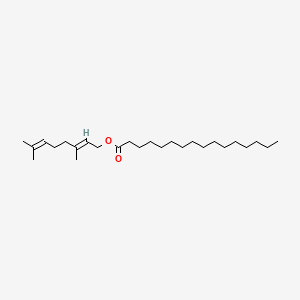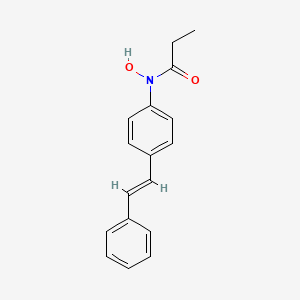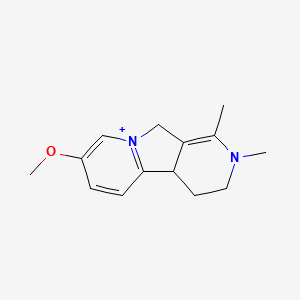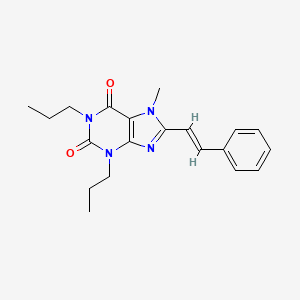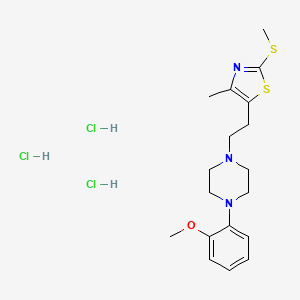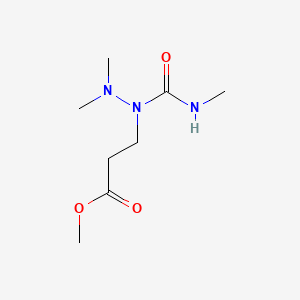
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a dimethyl group, and a methylamino carbonyl hydrazino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to a wide range of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester has several scientific research applications:
Biology: The compound may be used in studies related to enzyme inhibition, protein interactions, and other biological processes.
Medicine: Research into the compound’s potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism by which propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include enzyme inhibition, binding to receptors, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: This compound has a similar propanoic acid backbone but lacks the hydrazino and methylamino carbonyl groups.
Propanoic acid, 2-methyl-, ethyl ester: Another similar compound with a propanoic acid backbone but different substituents.
Uniqueness
Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
96804-58-9 |
|---|---|
Formule moléculaire |
C8H17N3O3 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
methyl 3-[dimethylamino(methylcarbamoyl)amino]propanoate |
InChI |
InChI=1S/C8H17N3O3/c1-9-8(13)11(10(2)3)6-5-7(12)14-4/h5-6H2,1-4H3,(H,9,13) |
Clé InChI |
ZPZWWHYMGCYHPI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(CCC(=O)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


